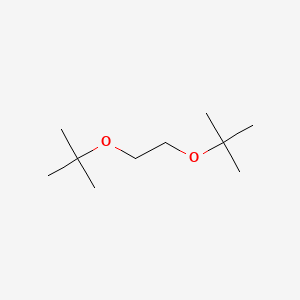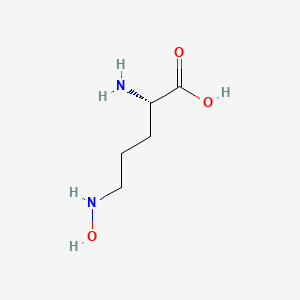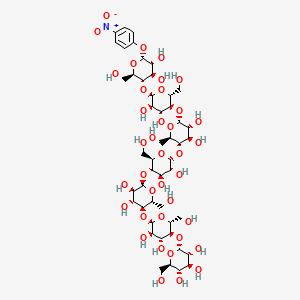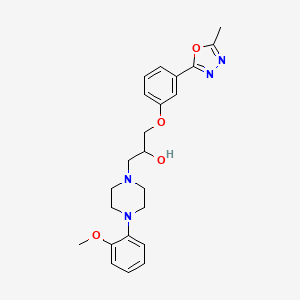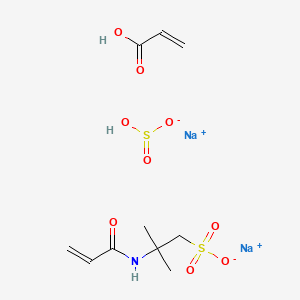
3-(2-Methoxyphenoxy)benzoic acid
Descripción general
Descripción
3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyphenoxy)benzoic acid is1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases. Physical And Chemical Properties Analysis
3-(2-Methoxyphenoxy)benzoic acid is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Medicine
Field
Pharmacology and Therapeutics
Application Summary
3-(2-Methoxyphenoxy)benzoic acid has been explored for its potential pharmacological activities. It serves as a precursor in synthesizing compounds with peroxisome proliferator-activated receptor γ agonist activity . These compounds are significant for their role in activating glucokinase and inhibiting protein glycation, which are crucial targets in diabetes treatment .
Methods of Application
The synthesis of derivatives involves chemical reactions under controlled conditions, such as the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin to produce 2-cyanoprop-2-yl 3-phenoxybenzoate .
Results
Compounds like 2-cyanoprop-2-yl 3-phenoxybenzoate have shown promising results in activating glucokinase and inhibiting protein glycation, which are beneficial for managing diabetes .
Agriculture
Field
Agricultural Biotechnology
Application Summary
In agriculture, 3-(2-Methoxyphenoxy)benzoic acid is a degradation product of environmental pollutants such as synthetic pyrethroid insecticides . Its presence is indicative of microbial biodegradation processes in soil.
Methods of Application
Bacillus species have been identified to degrade 3-phenoxybenzoic acid, producing 3-(2-Methoxyphenoxy)benzoic acid as one of the metabolites . The degradation process is monitored using analytical techniques like chromatography and mass spectrometry.
Results
The degradation by Bacillus sp. follows first-order kinetics, significantly reducing the half-life of 3-phenoxybenzoic acid in contaminated environments .
Environmental Science
Field
Environmental Bioremediation
Application Summary
3-(2-Methoxyphenoxy)benzoic acid is involved in the microbial degradation pathways of environmental contaminants, particularly in the breakdown of endocrine-disrupting compounds in water and soil .
Methods of Application
Microbial strains capable of degrading toxic substances are isolated and applied to contaminated sites. Their degradation activity is assessed through quantitative measurements of pollutant concentrations before and after treatment .
Results
Studies have shown that specific bacterial strains can degrade over 95% of certain pollutants, transforming them into less harmful substances like 3-(2-Methoxyphenoxy)benzoic acid .
Chemical Synthesis
Field
Organic Chemistry
Application Summary
3-(2-Methoxyphenoxy)benzoic acid is used in the synthesis of complex organic molecules, including bioactive compounds and conducting polymers .
Methods of Application
Synthetic methods such as nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions are employed to incorporate 3-(2-Methoxyphenoxy)benzoic acid into larger molecular frameworks .
Results
The compound has been successfully incorporated into various molecular structures, demonstrating its versatility as a building block in organic synthesis .
Material Science
Field
Polymer Science and Engineering
Application Summary
3-(2-Methoxyphenoxy)benzoic acid contributes to the development of new materials with improved thermal stability and flame resistance, used in plastics, adhesives, and coatings .
Methods of Application
The compound is polymerized or copolymerized with other monomers to form polymers with desired properties. The process parameters, such as temperature and catalysts, are optimized for the best results .
Results
The resulting materials exhibit enhanced properties, such as increased resistance to degradation at high temperatures and reduced flammability .
Analytical Chemistry
Field
Chemical Analysis
Application Summary
3-(2-Methoxyphenoxy)benzoic acid is utilized as a standard or reference compound in analytical procedures to quantify the presence of related substances in various samples .
Methods of Application
It is used in techniques like chromatography to calibrate instruments and validate analytical methods.
Results
The use of 3-(2-Methoxyphenoxy)benzoic acid as a reference has enabled precise quantification of analytes in complex mixtures, ensuring the reliability of analytical results .
This analysis provides a detailed overview of the diverse applications of 3-(2-Methoxyphenoxy)benzoic acid in scientific research, highlighting its significance in various scientific fields.
Neuroscience
Field
Neuropharmacology
Application Summary
This compound has been identified as a potential candidate for the development of treatments for neurological conditions such as depression, anxiety, schizophrenia, and addictions .
Methods of Application
The compound is used to synthesize new molecules that target neurotransmitter systems in the brain. These molecules are then tested in animal models for their efficacy in modulating neurological pathways .
Results
The synthesized molecules have shown promise in preclinical trials, indicating potential therapeutic effects for various neurological disorders .
Cardiovascular Research
Field
Cardiology
Application Summary
3-(2-Methoxyphenoxy)benzoic acid derivatives have been explored for their cardioprotective properties. They are studied for their potential to reduce cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury .
Methods of Application
Derivatives are administered to animal models experiencing induced conditions such as inflammation or ischemia. The effects are monitored through biochemical assays and histological analysis .
Results
Treatments with these derivatives have resulted in a reduction of inflammatory markers, less pulmonary edema, and decreased hepatocyte injury in the treated groups .
Proteomics
Field
Biochemistry
Application Summary
In proteomics research, 3-(2-Methoxyphenoxy)benzoic acid is used as a biochemical tool to study protein interactions and functions .
Methods of Application
The compound is used in assays to investigate the binding affinities and kinetics of protein-ligand interactions. It may also serve as a control in comparative studies .
Results
The use of this compound in proteomics has facilitated the understanding of complex protein networks and their implications in various diseases .
Chemical Safety and Regulation
Field
Toxicology
Application Summary
3-(2-Methoxyphenoxy)benzoic acid is assessed for its safety profile and environmental impact, contributing to regulatory decisions regarding its use and disposal .
Methods of Application
Toxicological studies are conducted to determine the compound’s effects on biological systems. Regulatory bodies use these data to set exposure limits and handling guidelines .
Results
The compound has been classified with specific hazard statements and precautionary statements to ensure safe handling and use in research and industry .
Material Development
Field
Nanotechnology
Application Summary
This compound is investigated for its role in creating nanomaterials with enhanced properties for use in electronics and sensor technology .
Methods of Application
3-(2-Methoxyphenoxy)benzoic acid is incorporated into nanoscale structures through chemical synthesis. The properties of the resulting materials are characterized using advanced microscopy and spectroscopy techniques .
Results
The development of nanomaterials with this compound has shown improved performance in electronic applications and sensitivity in sensor devices .
Drug Discovery
Field
Pharmaceutical Chemistry
Application Summary
3-(2-Methoxyphenoxy)benzoic acid is utilized in the discovery and optimization of new drug candidates, particularly in the design of molecules with specific pharmacological profiles .
Methods of Application
The compound is used as a scaffold in medicinal chemistry to build libraries of drug-like molecules. These libraries are screened for activity against various biological targets .
Results
Several new molecules derived from 3-(2-Methoxyphenoxy)benzoic acid have been identified with promising biological activities, advancing the drug discovery process .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDUAZESJTRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311842 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)benzoic acid | |
CAS RN |
500884-43-5 | |
| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



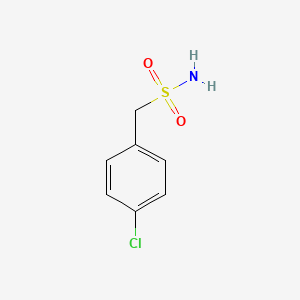
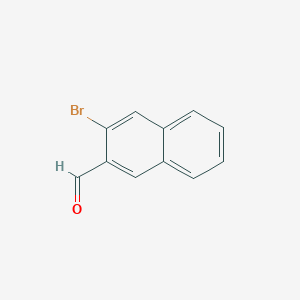
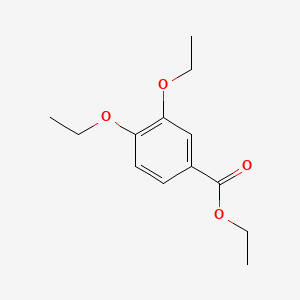

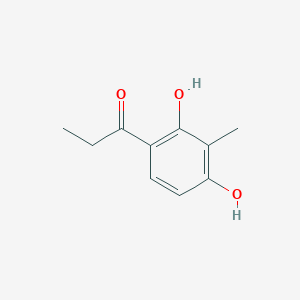
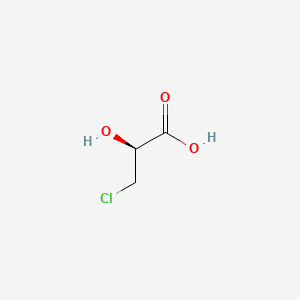

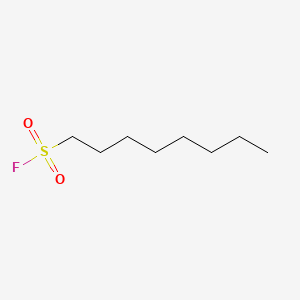
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
